molecular formula C10H12O2 B12317421 trans-2-Methyl-4-chromanol

trans-2-Methyl-4-chromanol

Cat. No.: B12317421
M. Wt: 164.20 g/mol
InChI Key: DWBIZQGILMWHRS-CBAPKCEASA-N
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Description

trans-2-Methyl-4-chromanol: is an organic compound with the molecular formula C10H12O2. It belongs to the class of chromanols, which are bicyclic heterocycles containing a benzopyran ring system. This compound is known for its structural similarity to vitamin E derivatives and has been studied for its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Scientific Research Applications

Chemistry: trans-2-Methyl-4-chromanol is used as an intermediate in the synthesis of various natural products and biologically active compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential antioxidant properties. It is structurally similar to vitamin E, which is known for its role in protecting cells from oxidative damage .

Medicine: Research has shown that this compound and its derivatives may have potential therapeutic applications due to their antioxidant and anti-inflammatory properties. These compounds are being investigated for their potential use in treating various diseases .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, cosmetics, and other products that benefit from its antioxidant properties .

Mechanism of Action

The mechanism of action of trans-2-Methyl-4-chromanol involves its ability to act as an antioxidant. The compound can quench reactive oxygen species (ROS) and prevent lipid peroxidation in cellular membranes. This antioxidant activity is primarily due to the presence of the hydroxyl group on the chromanol ring, which can donate a proton to neutralize free radicals .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

(2S,4S)-2-methyl-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C10H12O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9,11H,6H2,1H3/t7-,9-/m0/s1

InChI Key

DWBIZQGILMWHRS-CBAPKCEASA-N

Isomeric SMILES

C[C@H]1C[C@@H](C2=CC=CC=C2O1)O

Canonical SMILES

CC1CC(C2=CC=CC=C2O1)O

Origin of Product

United States

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